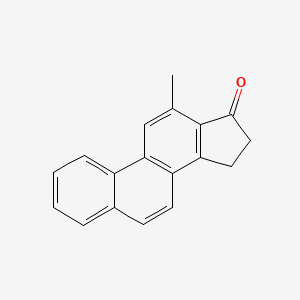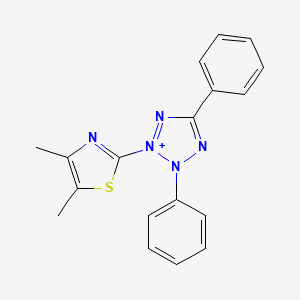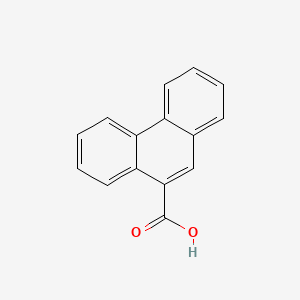
9-菲蒽甲酸
描述
9-Phenanthrenecarboxylic acid, also known as 9-Phenanthrenecarboxylic acid, is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Phenanthrenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Phenanthrenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Phenanthrenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境生物修复
9-菲蒽甲酸: 在多环芳烃 (PAHs) 的生物降解中起着重要作用。 它通常被检测为菲微生物降解途径中的中间体 。这种化合物的存在表明更复杂的多环芳烃正在分解,这些多环芳烃由于其毒性和持久性而成为环境污染物。 研究表明,某些细菌菌株可以利用 9-菲蒽甲酸作为碳源,从而有助于净化受污染的环境 .
有机合成
在有机化学领域,9-菲蒽甲酸被用作合成各种化合物的构建块。它的羧酸基团允许进行反应,从而导致酯、酰胺和其他衍生物的形成。 这些反应对于为医药、农药和其他工业应用创造复杂分子至关重要 .
药物研究
这种化合物已在某些药用植物的植物化学分析中被鉴定出来。 它有助于抗氧化能力,并可能具有保肝作用 。它在药物中的作用可能扩展到作为药物合成中的前体或中间体。
材料科学
9-菲蒽甲酸: 参与新型材料的合成。例如,它可以用来制造氟离子指示剂,它们是能够与特定离子结合并发出荧光的化合物。 这种材料在传感技术中应用广泛,包括环境监测和医学诊断 .
工业应用
在工业环境中,9-菲蒽甲酸利用其化学性质来生产染料、颜料和其他特种化学品。 它的结构允许引入各种官能团,使其成为工业合成过程中的多功能化合物 .
环境科学
在环境科学中对9-菲蒽甲酸的研究围绕着它作为污染物的行为及其与其他环境污染物的相互作用。 它作为环境中多环芳烃存在的指标,有助于了解工业活动对生态的影响 .
作用机制
Biochemical Pathways
9-Phenanthrenecarboxylic acid is involved in the degradation of polycyclic aromatic hydrocarbons (PAHs) . The degradation of 4,5-phenanthrenedicarboxylic acid, a product of pyrene degradation, branches into two pathways: the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway . Both pathways play important roles in the degradation of pyrene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Phenanthrenecarboxylic acid . .
生化分析
Biochemical Properties
9-Phenanthrenecarboxylic acid plays a crucial role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic pathways of certain bacteria that degrade polycyclic aromatic hydrocarbons. Enzymes such as dioxygenases and hydrolases catalyze the initial steps of its degradation, leading to the formation of intermediate compounds like 4-phenanthrenecarboxylic acid and 5-hydroxy-4-phenanthrenecarboxylic acid . These interactions are essential for the breakdown and detoxification of harmful polycyclic aromatic hydrocarbons in the environment.
Cellular Effects
9-Phenanthrenecarboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-Phenanthrenecarboxylic acid can induce cytotoxicity in certain cell lines, such as human hepatic carcinoma cells (HepG2), by altering gene expression and disrupting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways involved in stress responses and apoptosis, highlighting its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of 9-Phenanthrenecarboxylic acid involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, 9-Phenanthrenecarboxylic acid binds to enzymes such as dioxygenases, which catalyze the initial steps of its degradation. This binding results in the formation of intermediate compounds that are further metabolized by other enzymes . Additionally, 9-Phenanthrenecarboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Phenanthrenecarboxylic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 9-Phenanthrenecarboxylic acid is relatively stable under certain conditions but can degrade over time when exposed to light and oxygen . This degradation can lead to the formation of various byproducts that may have different biochemical effects. Long-term exposure to 9-Phenanthrenecarboxylic acid in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 9-Phenanthrenecarboxylic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of 9-Phenanthrenecarboxylic acid can cause toxic effects, including liver damage and oxidative stress in animal models . These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects.
Metabolic Pathways
9-Phenanthrenecarboxylic acid is involved in several metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons. It interacts with enzymes such as dioxygenases and hydrolases, which catalyze its initial degradation steps . The metabolic pathways of 9-Phenanthrenecarboxylic acid lead to the formation of intermediate compounds like 4-phenanthrenecarboxylic acid and 5-hydroxy-4-phenanthrenecarboxylic acid, which are further metabolized by other enzymes . These pathways are essential for the detoxification and removal of harmful polycyclic aromatic hydrocarbons from the environment.
Transport and Distribution
The transport and distribution of 9-Phenanthrenecarboxylic acid within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters and distributed to different cellular compartments . The localization and accumulation of 9-Phenanthrenecarboxylic acid within cells can affect its biochemical activity and function. For example, its accumulation in the liver can lead to oxidative stress and liver damage at high doses .
Subcellular Localization
The subcellular localization of 9-Phenanthrenecarboxylic acid is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 9-Phenanthrenecarboxylic acid may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in its metabolism. These interactions can influence its biochemical effects and overall cellular function.
属性
IUPAC Name |
phenanthrene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKKGDLAICPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232532 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-45-6 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2'-Phenyl-2,4'-bithiazole-4-yl)carbonylamino]propyldimethylsulfonium](/img/structure/B1221586.png)

![(4R,7R,8R,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[1-[(4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1221588.png)
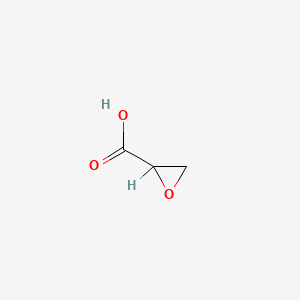

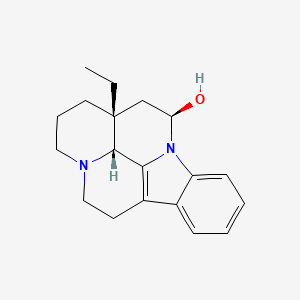


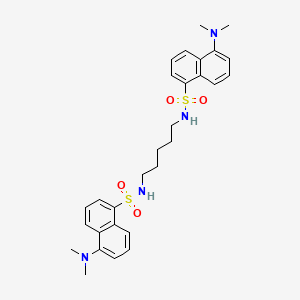
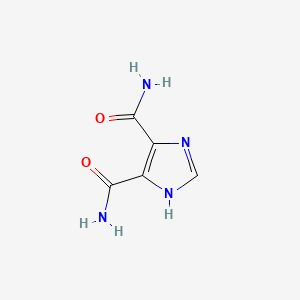
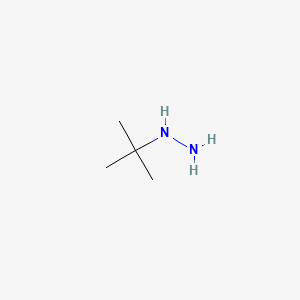
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
